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molecular formula C11H13NO3S B8554190 (2R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

(2R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B8554190
M. Wt: 239.29 g/mol
InChI Key: ZQRSXNJVEHLFCE-QVDQXJPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07414137B2

Procedure details

A 22 L three-necked round bottom flask fitted with an internal temperature probe and a mechanical stirrer was charged with L-cysteine hydrochloride monohydrate (500.0 g, 2.85 mol), sodium acetate (260.0 g, 3.17 mol) and 4.00 L of water. The mixture was stirred until all of the L-cysteine dissolved. A solution of p-methoxybenzaldehyde (426.0 g, 3.13 mol) in 3.50 L of ethanol was prepared and added to the reaction such that the internal reaction temperature was kept below 30° C. The reaction becomes a thick white slurry during the addition of the p-methoxybenzaldehyde solution. After 30 minutes, 3.50 L of ethanol was added to the reaction. Stirring was continued for 1 hour and then the solid was isolated by filtration. A 1.50 L portion of ethanol was used to wash the solid. The solid was dried in a vacuum oven at 50° C. for 48 hours. Approximately 610 g of 2-(4-methoxy-phenyl)thiazolidine-4-carboxylic acid was obtained (90% yield). 1H NMR (300 MHz, DMSO) δ 7.41-7.31 (m, 4H), 6.93-6.83 (m, 4H), 5.56 (s, 1H), 5.42 (s, 1H), 4.23 (dd, J=6.7, 4.4 Hz, 1H), 3.84 (dd, J=7.6, 7.1 Hz, 1H), 3.73 (s, 3H), 3.71 (s, 3H), 3.37-3.23 (m, 2H), 3.16-3.00 (m, 2H).
Quantity
3.5 L
Type
solvent
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
260 g
Type
reactant
Reaction Step Two
Name
Quantity
4 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
3.5 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
O.Cl.[NH2:3][C@H:4]([C:7]([OH:9])=[O:8])[CH2:5][SH:6].C([O-])(=O)C.[Na+].N[C@H](C(O)=O)CS.[CH3:22][O:23][C:24]1[CH:31]=[CH:30][C:27]([CH:28]=[O:29])=[CH:26][CH:25]=1>C(O)C.O>[CH3:22][O:23][C:24]1[CH:31]=[CH:30][C:27]([CH:28]=[O:29])=[CH:26][CH:25]=1.[CH3:22][O:23][C:24]1[CH:31]=[CH:30][C:27]([CH:28]2[NH:3][CH:4]([C:7]([OH:9])=[O:8])[CH2:5][S:6]2)=[CH:26][CH:25]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
3.5 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
O.Cl.N[C@@H](CS)C(=O)O
Name
Quantity
260 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
4 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CS)C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
3.5 L
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 22 L three-necked round bottom flask fitted with an internal temperature probe and a mechanical stirrer
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
ADDITION
Type
ADDITION
Details
added to the reaction such that the internal reaction temperature
CUSTOM
Type
CUSTOM
Details
was kept below 30° C
WAIT
Type
WAIT
Details
was continued for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solid was isolated by filtration
WASH
Type
WASH
Details
to wash the solid
CUSTOM
Type
CUSTOM
Details
The solid was dried in a vacuum oven at 50° C. for 48 hours
Duration
48 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.13 mol
AMOUNT: MASS 426 g
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1SCC(N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 610 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07414137B2

Procedure details

A 22 L three-necked round bottom flask fitted with an internal temperature probe and a mechanical stirrer was charged with L-cysteine hydrochloride monohydrate (500.0 g, 2.85 mol), sodium acetate (260.0 g, 3.17 mol) and 4.00 L of water. The mixture was stirred until all of the L-cysteine dissolved. A solution of p-methoxybenzaldehyde (426.0 g, 3.13 mol) in 3.50 L of ethanol was prepared and added to the reaction such that the internal reaction temperature was kept below 30° C. The reaction becomes a thick white slurry during the addition of the p-methoxybenzaldehyde solution. After 30 minutes, 3.50 L of ethanol was added to the reaction. Stirring was continued for 1 hour and then the solid was isolated by filtration. A 1.50 L portion of ethanol was used to wash the solid. The solid was dried in a vacuum oven at 50° C. for 48 hours. Approximately 610 g of 2-(4-methoxy-phenyl)thiazolidine-4-carboxylic acid was obtained (90% yield). 1H NMR (300 MHz, DMSO) δ 7.41-7.31 (m, 4H), 6.93-6.83 (m, 4H), 5.56 (s, 1H), 5.42 (s, 1H), 4.23 (dd, J=6.7, 4.4 Hz, 1H), 3.84 (dd, J=7.6, 7.1 Hz, 1H), 3.73 (s, 3H), 3.71 (s, 3H), 3.37-3.23 (m, 2H), 3.16-3.00 (m, 2H).
Quantity
3.5 L
Type
solvent
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
260 g
Type
reactant
Reaction Step Two
Name
Quantity
4 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
3.5 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
O.Cl.[NH2:3][C@H:4]([C:7]([OH:9])=[O:8])[CH2:5][SH:6].C([O-])(=O)C.[Na+].N[C@H](C(O)=O)CS.[CH3:22][O:23][C:24]1[CH:31]=[CH:30][C:27]([CH:28]=[O:29])=[CH:26][CH:25]=1>C(O)C.O>[CH3:22][O:23][C:24]1[CH:31]=[CH:30][C:27]([CH:28]=[O:29])=[CH:26][CH:25]=1.[CH3:22][O:23][C:24]1[CH:31]=[CH:30][C:27]([CH:28]2[NH:3][CH:4]([C:7]([OH:9])=[O:8])[CH2:5][S:6]2)=[CH:26][CH:25]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
3.5 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
O.Cl.N[C@@H](CS)C(=O)O
Name
Quantity
260 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
4 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CS)C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
3.5 L
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 22 L three-necked round bottom flask fitted with an internal temperature probe and a mechanical stirrer
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
ADDITION
Type
ADDITION
Details
added to the reaction such that the internal reaction temperature
CUSTOM
Type
CUSTOM
Details
was kept below 30° C
WAIT
Type
WAIT
Details
was continued for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solid was isolated by filtration
WASH
Type
WASH
Details
to wash the solid
CUSTOM
Type
CUSTOM
Details
The solid was dried in a vacuum oven at 50° C. for 48 hours
Duration
48 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.13 mol
AMOUNT: MASS 426 g
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1SCC(N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 610 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07414137B2

Procedure details

A 22 L three-necked round bottom flask fitted with an internal temperature probe and a mechanical stirrer was charged with L-cysteine hydrochloride monohydrate (500.0 g, 2.85 mol), sodium acetate (260.0 g, 3.17 mol) and 4.00 L of water. The mixture was stirred until all of the L-cysteine dissolved. A solution of p-methoxybenzaldehyde (426.0 g, 3.13 mol) in 3.50 L of ethanol was prepared and added to the reaction such that the internal reaction temperature was kept below 30° C. The reaction becomes a thick white slurry during the addition of the p-methoxybenzaldehyde solution. After 30 minutes, 3.50 L of ethanol was added to the reaction. Stirring was continued for 1 hour and then the solid was isolated by filtration. A 1.50 L portion of ethanol was used to wash the solid. The solid was dried in a vacuum oven at 50° C. for 48 hours. Approximately 610 g of 2-(4-methoxy-phenyl)thiazolidine-4-carboxylic acid was obtained (90% yield). 1H NMR (300 MHz, DMSO) δ 7.41-7.31 (m, 4H), 6.93-6.83 (m, 4H), 5.56 (s, 1H), 5.42 (s, 1H), 4.23 (dd, J=6.7, 4.4 Hz, 1H), 3.84 (dd, J=7.6, 7.1 Hz, 1H), 3.73 (s, 3H), 3.71 (s, 3H), 3.37-3.23 (m, 2H), 3.16-3.00 (m, 2H).
Quantity
3.5 L
Type
solvent
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
260 g
Type
reactant
Reaction Step Two
Name
Quantity
4 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
3.5 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
O.Cl.[NH2:3][C@H:4]([C:7]([OH:9])=[O:8])[CH2:5][SH:6].C([O-])(=O)C.[Na+].N[C@H](C(O)=O)CS.[CH3:22][O:23][C:24]1[CH:31]=[CH:30][C:27]([CH:28]=[O:29])=[CH:26][CH:25]=1>C(O)C.O>[CH3:22][O:23][C:24]1[CH:31]=[CH:30][C:27]([CH:28]=[O:29])=[CH:26][CH:25]=1.[CH3:22][O:23][C:24]1[CH:31]=[CH:30][C:27]([CH:28]2[NH:3][CH:4]([C:7]([OH:9])=[O:8])[CH2:5][S:6]2)=[CH:26][CH:25]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
3.5 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
O.Cl.N[C@@H](CS)C(=O)O
Name
Quantity
260 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
4 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CS)C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
3.5 L
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 22 L three-necked round bottom flask fitted with an internal temperature probe and a mechanical stirrer
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
ADDITION
Type
ADDITION
Details
added to the reaction such that the internal reaction temperature
CUSTOM
Type
CUSTOM
Details
was kept below 30° C
WAIT
Type
WAIT
Details
was continued for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solid was isolated by filtration
WASH
Type
WASH
Details
to wash the solid
CUSTOM
Type
CUSTOM
Details
The solid was dried in a vacuum oven at 50° C. for 48 hours
Duration
48 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.13 mol
AMOUNT: MASS 426 g
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1SCC(N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 610 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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